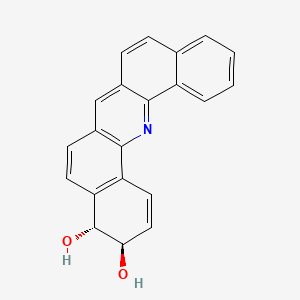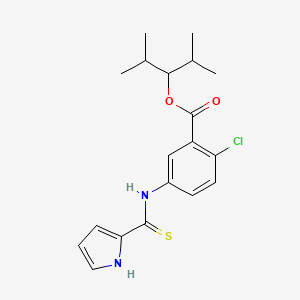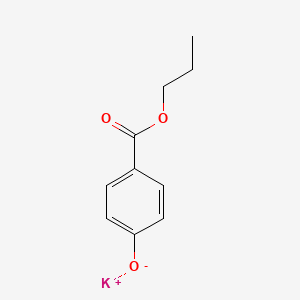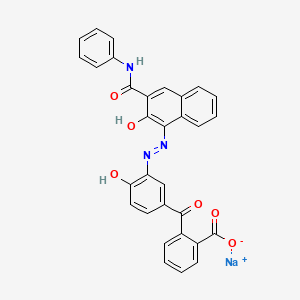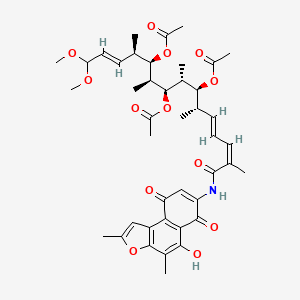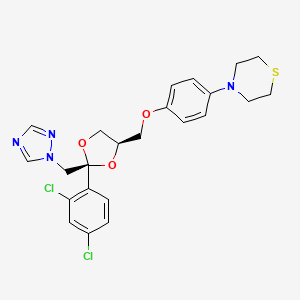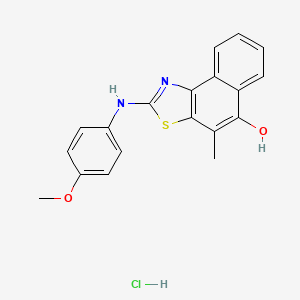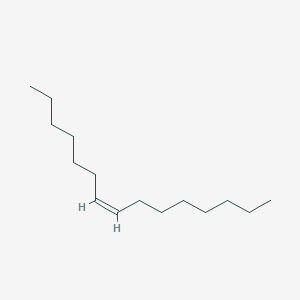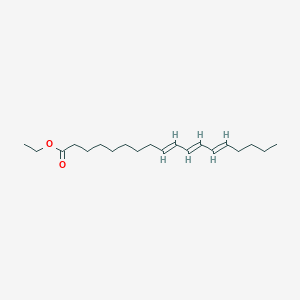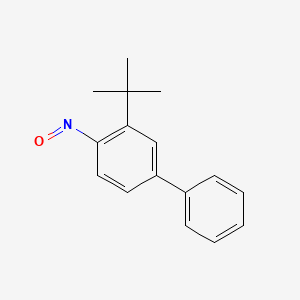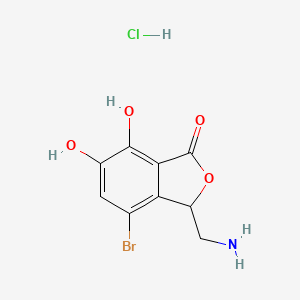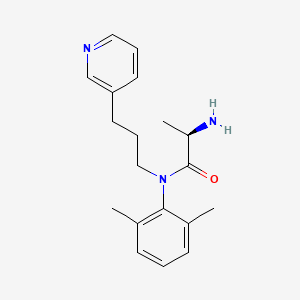
Milacainide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Milacainide is a small molecule drug that was initially developed by F. Hoffmann-La Roche Ltd. It is known for its role as a sodium channel alpha subunit blocker and thromboxane A2 synthase inhibitor. This compound has been primarily investigated for its potential therapeutic applications in cardiovascular diseases, particularly in the treatment of arrhythmias .
Preparation Methods
The synthesis of Milacainide involves several steps, starting with the preparation of the core structure, which includes a pyridine ring. The synthetic route typically involves the reaction of 2,6-dimethylphenylamine with 3-pyridylpropionyl chloride to form the intermediate compound. This intermediate is then subjected to further reactions to introduce the necessary functional groups, resulting in the final product, this compound .
Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Milacainide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .
For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can result in the formation of amine derivatives. Substitution reactions can introduce different functional groups into the this compound molecule, potentially altering its pharmacological properties .
Scientific Research Applications
Milacainide has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, this compound is used as a model compound to study the mechanisms of sodium channel blockers and thromboxane A2 synthase inhibitors .
In biology, this compound is used to investigate the effects of sodium channel blockade on cellular function, particularly in cardiac myocytes. Studies have shown that this compound can reduce sodium current in ventricular myocytes, which is important for understanding its antiarrhythmic properties .
In medicine, this compound has been explored for its potential therapeutic applications in the treatment of arrhythmias. Although its development was discontinued, it remains a valuable compound for research into new antiarrhythmic agents .
In industry, this compound is used as a reference compound for the development and testing of new sodium channel blockers and thromboxane A2 synthase inhibitors .
Mechanism of Action
Milacainide exerts its effects by blocking sodium channels and inhibiting thromboxane A2 synthase. The sodium channel blockade occurs through binding to the sodium channel alpha subunit, which reduces sodium current in cardiac myocytes. This action helps to stabilize the cardiac membrane and prevent abnormal electrical activity that can lead to arrhythmias .
The inhibition of thromboxane A2 synthase reduces the production of thromboxane A2, a potent vasoconstrictor and promoter of platelet aggregation. This action helps to reduce the risk of thrombosis and improve cardiovascular health .
Comparison with Similar Compounds
Milacainide is similar to other sodium channel blockers and thromboxane A2 synthase inhibitors, such as lidocaine and quinidine. this compound has unique properties that distinguish it from these compounds. For example, this compound has a higher affinity for the inactivated state of sodium channels compared to lidocaine, which may contribute to its stronger antiarrhythmic effects .
Similar compounds to this compound include:
- Lidocaine
- Quinidine
- Flecainide
- Procainamide
Each of these compounds has its own unique properties and mechanisms of action, but they all share the common feature of sodium channel blockade .
Properties
CAS No. |
141725-09-9 |
|---|---|
Molecular Formula |
C19H25N3O |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
(2R)-2-amino-N-(2,6-dimethylphenyl)-N-(3-pyridin-3-ylpropyl)propanamide |
InChI |
InChI=1S/C19H25N3O/c1-14-7-4-8-15(2)18(14)22(19(23)16(3)20)12-6-10-17-9-5-11-21-13-17/h4-5,7-9,11,13,16H,6,10,12,20H2,1-3H3/t16-/m1/s1 |
InChI Key |
YYGZCHLVUTUNGZ-MRXNPFEDSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)[C@@H](C)N |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(CCCC2=CN=CC=C2)C(=O)C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


